1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone
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Overview
Description
1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone is a chemical compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone typically involves the reaction of 4-aminobenzo[d]oxazole with 2-chloroethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidation states and reduced forms.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone can be compared with other benzoxazole derivatives, such as:
4-Aminobenzo[d]oxazol-2(3H)-one: Known for its antimicrobial properties.
2-Substituted Benzoxazole Derivatives: These compounds have shown potent anti-inflammatory and anticancer activities.
N-Alkylated 2-Aminobenzo[d]oxazole: Used in the synthesis of more complex molecules with diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(4-amino-1,3-benzoxazol-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H7ClN2O2/c10-4-6(13)9-12-8-5(11)2-1-3-7(8)14-9/h1-3H,4,11H2 |
InChI Key |
KDLZIBOBJUAJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)CCl)N |
Origin of Product |
United States |
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